2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Description
2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound that features a quinazoline core linked to a benzo[d][1,3]dioxole moiety
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5S/c1-33-21-9-7-17(13-23(21)34-2)11-12-28-25(32)15-37-27-30-20-6-4-3-5-19(20)26(31-27)29-18-8-10-22-24(14-18)36-16-35-22/h3-10,13-14H,11-12,15-16H2,1-2H3,(H,28,32)(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMCIOQCALLQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the benzo[d][1,3]dioxole unit to the quinazoline core, often using palladium-catalyzed cross-coupling reactions.
Thioether Formation: The thiol group is introduced via nucleophilic substitution reactions.
Acetamide Formation: The final step involves the acylation of the amine group with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the reactive sites.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing quinazoline derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that quinazoline-based compounds can inhibit various cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival.
Mechanism of Action:
- Inhibition of Kinases: Quinazoline derivatives often act as ATP-competitive inhibitors of kinases involved in cancer progression.
- Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through intrinsic pathways.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. The benzodioxole moiety is known for its ability to modulate inflammatory responses.
Mechanism of Action:
- Cytokine Modulation: The compound may reduce the production of pro-inflammatory cytokines.
- Inhibition of NF-kB Pathway: It can potentially inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.
Case Studies and Research Findings
- Quinazoline Derivatives in Cancer Therapy
- Anti-inflammatory Activity Assessment
- Structure-Activity Relationship (SAR) Studies
Applications in Drug Development
The unique structure of 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide positions it as a candidate for further development in the following areas:
Targeted Cancer Therapy
Given its potential to inhibit key pathways in cancer cells, this compound could be developed into a targeted therapy for specific cancers.
Anti-inflammatory Drugs
With its ability to modulate inflammatory responses, it holds promise for treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Neurological Disorders
Emerging research suggests that similar compounds may have neuroprotective effects, indicating potential applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzo[d][1,3]dioxol-5-yl)butan-2-one
- 4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide
Uniqueness
2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific biological activities that may not be observed with similar compounds.
Biological Activity
The compound 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound features a quinazolin core linked to a benzodioxole moiety and a dimethoxyphenyl group, which may contribute to its unique biological properties. The presence of a sulfanyl group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) and other molecular targets. The quinazoline structure is known to influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at specific serotonin receptors, influencing mood and anxiety pathways.
- Dopaminergic Activity : Potential interactions with dopamine receptors could suggest applications in treating neuropsychiatric disorders.
- Inhibition of Enzymatic Activity : The sulfanyl group may facilitate interactions with enzymes involved in metabolic pathways, impacting drug metabolism and efficacy.
Biological Activity Data
| Biological Activity | Target | Reference |
|---|---|---|
| Antidepressant-like effects | 5-HT receptors | |
| Antitumor activity | Various cancer cell lines | |
| Antioxidant properties | Cellular models |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to the target compound:
- Antidepressant Effects : A study demonstrated that derivatives with similar structures exhibited significant antidepressant-like effects in animal models through modulation of serotonin levels. These findings highlight the potential for developing novel antidepressants based on this compound's structure.
- Antitumor Activity : Research indicated that compounds containing the quinazoline scaffold showed promising results against various cancer cell lines, suggesting that the target compound could also possess similar anticancer properties.
- Antioxidant Properties : Investigations into the antioxidant capacity of related compounds revealed that they could reduce oxidative stress markers in cellular models, indicating potential therapeutic benefits in conditions associated with oxidative damage.
Comparative Analysis
Comparing this compound with other related molecules can provide insights into its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Quinazoline + Sulfanyl | Moderate antidepressant |
| Compound B | Benzodioxole + Amine | Strong antitumor effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
